Chlorzoxazone-13C,15N,d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C7H4ClNO2 |

|---|---|

Poids moléculaire |

173.56 g/mol |

Nom IUPAC |

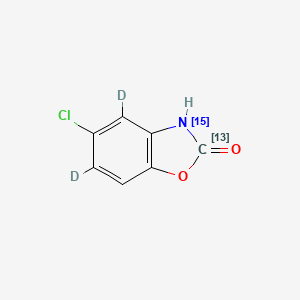

5-chloro-4,6-dideuterio-3H-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)/i1D,3D,7+1,9+1 |

Clé InChI |

TZFWDZFKRBELIQ-SNCBJUNNSA-N |

SMILES isomérique |

[2H]C1=CC2=C(C(=C1Cl)[2H])[15NH][13C](=O)O2 |

SMILES canonique |

C1=CC2=C(C=C1Cl)NC(=O)O2 |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Chlorzoxazone-¹³C,¹⁵N,d₂ for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chlorzoxazone-¹³C,¹⁵N,d₂, a stable isotope-labeled internal standard essential for the accurate quantification of the muscle relaxant chlorzoxazone in complex biological matrices. This document details its chemical and physical properties, its principal application in pharmacokinetic and metabolic studies, a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a summary of the metabolic pathways of chlorzoxazone.

Core Compound Specifications

Chlorzoxazone-¹³C,¹⁵N,d₂ is a synthetic, non-radioactive, isotopically labeled analog of chlorzoxazone. The incorporation of one carbon-13 atom, one nitrogen-15 atom, and two deuterium atoms results in a mass shift that allows it to be distinguished from the unlabeled parent drug by mass spectrometry, while maintaining nearly identical physicochemical properties. This makes it an ideal internal standard for quantitative bioanalysis.[1][2]

| Property | Value |

| Chemical Name | 5-Chloro-3H-benzooxazol-2-one-¹³C,¹⁵N,d₂ |

| Molecular Formula | C₆¹³CH₂D₂Cl¹⁵NO₂ |

| Molecular Weight | 173.56 g/mol |

| CAS Number | Not available (Unlabeled: 95-25-0) |

| Appearance | White to off-white solid |

| Purity | Typically >98% |

| Isotopic Enrichment | Typically ≥99% for ¹³C, ≥99% for ¹⁵N, ≥95% for D |

| Storage | Store at -20°C for long-term stability |

| Solubility | Soluble in methanol, ethanol, DMSO, and dimethylformamide[3] |

Mechanism of Action and Metabolism of Chlorzoxazone

Chlorzoxazone is a centrally acting muscle relaxant that is thought to exert its effects primarily at the level of the spinal cord and subcortical areas of the brain.[4] It inhibits multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasms.[3][4] While the precise mechanism is not fully elucidated, it is believed to involve modulation of GABAergic neurotransmission.[5]

The metabolism of chlorzoxazone is a critical aspect of its pharmacology and is the primary reason for the utility of its stable isotope-labeled counterpart in research.

Primary Metabolic Pathway

The predominant metabolic pathway of chlorzoxazone is hydroxylation at the 6-position of the benzene ring to form 6-hydroxychlorzoxazone.[5][6][7] This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2E1, making chlorzoxazone a widely used probe substrate to assess CYP2E1 activity in both in vitro and in vivo studies.[6][7][8] A minor contribution to this hydroxylation is also made by the CYP1A2 isoenzyme.[6]

Secondary Metabolic Pathways

Following hydroxylation, the 6-hydroxychlorzoxazone metabolite is rapidly conjugated with glucuronic acid to form a glucuronide conjugate, which is the main form excreted in the urine.[3][4][9] A smaller fraction of chlorzoxazone can also undergo direct N-glucuronidation.

The metabolic pathways of chlorzoxazone are depicted in the following diagram:

Experimental Protocols

The primary application of Chlorzoxazone-¹³C,¹⁵N,d₂ is as an internal standard in LC-MS/MS assays for the quantification of chlorzoxazone in biological samples such as plasma and urine.[2] This is crucial for pharmacokinetic studies, drug-drug interaction studies, and CYP2E1 phenotyping assays.[7][8][9][10]

Sample Preparation: Protein Precipitation

This protocol outlines a typical protein precipitation method for the extraction of chlorzoxazone from human plasma.

-

Aliquoting: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of Chlorzoxazone-¹³C,¹⁵N,d₂ working solution (e.g., at a concentration of 1 µg/mL in methanol) to each plasma sample, except for the blank samples.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

-

Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical parameters for the LC-MS/MS analysis of chlorzoxazone.

Table 2: Liquid Chromatography Parameters

| Parameter | Value |

| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and re-equilibrate at 10% B for 2 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Chlorzoxazone | m/z 168.0 → 132.1 (Negative Mode)[11][12] or m/z 170.0 → 134.1 (Positive Mode) |

| Chlorzoxazone-¹³C,¹⁵N,d₂ | m/z 172.0 → 136.1 (Negative Mode) or m/z 174.0 → 138.1 (Positive Mode) |

| 6-Hydroxychlorzoxazone | m/z 184.0 → 120.0 (Negative Mode) or m/z 186.0 → 130.0 (Positive Mode)[13] |

| Ion Source Temperature | 500°C |

| Capillary Voltage | 3.5 kV |

| Collision Gas | Argon |

Experimental Workflow

The use of Chlorzoxazone-¹³C,¹⁵N,d₂ as an internal standard is integral to a robust quantitative bioanalytical workflow. The following diagram illustrates the key steps in a typical pharmacokinetic study.

Conclusion

Chlorzoxazone-¹³C,¹⁵N,d₂ is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard ensures the accuracy and precision of quantitative assays for chlorzoxazone. A thorough understanding of its properties, the metabolism of the parent compound, and appropriate analytical methodologies are crucial for its effective implementation in research and drug development.

References

- 1. bdg.co.nz [bdg.co.nz]

- 2. Chlorzoxazone-13C,15N,d2 MedChemExpress (MCE) [chembk.com]

- 3. drugs.com [drugs.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Chlorzoxazone? [synapse.patsnap.com]

- 6. Chlorzoxazone is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Pharmacokinetic parameters of chlorzoxazone and its main metabolite, 6-hydroxychlorzoxazone, after intravenous and oral administration of chlorzoxazone to liver cirrhotic rats with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of chlorzoxazone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A study on the pharmacokinetics of chlorzoxazone in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalenc… [ouci.dntb.gov.ua]

- 13. Study of the fragmentation mechanism of protonated 6-hydroxychlorzoxazone: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Isotopically Labeled Chlorzoxazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathways for producing isotopically labeled chlorzoxazone. Chlorzoxazone, a centrally acting muscle relaxant, is often labeled with stable isotopes such as Carbon-13 (¹³C) and Deuterium (²H), or the radioisotope Carbon-14 (¹⁴C), to facilitate studies in drug metabolism, pharmacokinetics, and as internal standards for quantitative bioanalysis. This document outlines detailed, inferred experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflows.

Overview of Synthetic Strategies

The synthesis of isotopically labeled chlorzoxazone can be achieved by modifying established methods for the unlabeled compound. The core of these syntheses involves the formation of the benzoxazolone ring system from a substituted aminophenol. The isotopic label can be introduced through a labeled precursor, most commonly in the carbonyl group of the heterocyclic ring or on the aromatic backbone.

The primary synthetic routes for unlabeled chlorzoxazone that can be adapted for isotopic labeling include:

-

Cyclization with a Labeled Carbonyl Source: This is the most direct approach for introducing a ¹³C or ¹⁴C label into the carbonyl position of the benzoxazolone ring. This involves reacting 4-chloro-2-aminophenol with a labeled one-carbon synthon such as phosgene, urea, or ethyl chloroformate.

-

Synthesis from a Labeled Aromatic Precursor: This strategy is employed for introducing labels into the benzene ring of chlorzoxazone. This would involve starting with an isotopically enriched 4-chloro-2-aminophenol.

-

Deuterium Labeling: Deuterated chlorzoxazone can be synthesized using a deuterated precursor or through hydrogen-deuterium exchange reactions on the chlorzoxazone molecule or a suitable intermediate.

Synthesis of [carbonyl-¹³C/¹⁴C]-Chlorzoxazone

The introduction of a carbon isotope at the C2 position of the benzoxazolone ring is a common labeling strategy. This can be achieved by reacting 4-chloro-2-aminophenol with an isotopically labeled carbonyl-containing reagent.

Experimental Protocol: Cyclization with [¹³C/¹⁴C]-Urea

This method is adapted from patented procedures for unlabeled chlorzoxazone and is suitable for both ¹³C and ¹⁴C labeling.[1]

Reaction Scheme:

Caption: Synthesis via labeled urea.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chloro-2-aminophenol | 143.57 | 10.0 g | 0.0696 |

| [¹³C/¹⁴C]-Urea | 61.04 / 62.03 | Stoichiometric equivalent | 0.0696 |

| Concentrated HCl | 36.46 | As required | - |

| Water | 18.02 | For workup | - |

Procedure:

-

In a high-pressure autoclave, combine 4-chloro-2-aminophenol and an equimolar amount of [¹³C/¹⁴C]-urea.

-

Add concentrated hydrochloric acid to the mixture.

-

Seal the autoclave and heat the reaction mixture to 125 °C under an inert atmosphere.

-

Maintain the temperature for several hours, monitoring the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

After completion, cool the reactor to room temperature.

-

Suspend the resulting crystalline paste in water and adjust the pH to 5-6.

-

Heat the suspension to 100 °C for one hour.

-

Cool the mixture, filter the solid product, and wash with water.

-

Dry the product under vacuum to yield [carbonyl-¹³C/¹⁴C]-chlorzoxazone.

Expected Yield and Purity:

| Parameter | Value |

| Theoretical Yield | ~11.8 g |

| Expected Actual Yield | 85-95% |

| Purity (by HPLC) | >98% |

| Isotopic Enrichment | >99% (for ¹³C) |

Synthesis of Deuterated Chlorzoxazone (Chlorzoxazone-d₃)

Commercially available chlorzoxazone-d₃ is labeled on the aromatic ring.[2][3] The synthesis would likely involve a deuterated 4-chloro-2-aminophenol precursor.

Inferred Experimental Protocol: From a Deuterated Precursor

This inferred protocol is based on standard synthetic routes to chlorzoxazone.

Reaction Scheme:

Caption: Synthesis from a deuterated precursor.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chloro-2-aminophenol-d₃ | 146.6 | 10.0 g | 0.0682 |

| Ethyl Chloroformate | 108.52 | 9.3 g | 0.0857 |

| Potassium Carbonate | 138.21 | 23.7 g | 0.1715 |

| Ethyl Acetate | 88.11 | 70 mL | - |

| Water | 18.02 | For workup | - |

Procedure:

-

Suspend 4-chloro-2-aminophenol-d₃ and potassium carbonate in ethyl acetate in a reaction flask.

-

Heat the suspension to 60 °C with stirring.

-

Add ethyl chloroformate dropwise over a period of 4 hours.

-

After the addition is complete, continue stirring at 60 °C until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to 5 °C for 1.5 hours.

-

Filter the mixture and wash the solid with ethyl acetate.

-

Resuspend the crude product in water for 1.5 hours, then filter under vacuum and wash with water.

-

Dry the product to obtain chlorzoxazone-d₃.

Expected Yield and Purity:

| Parameter | Value |

| Theoretical Yield | ~11.6 g |

| Expected Actual Yield | 90-98% |

| Purity (by HPLC) | >98% |

| Deuterium Incorporation | ≥99% |

Data Summary

The following table summarizes the key quantitative data for the synthesis of isotopically labeled chlorzoxazone based on the inferred protocols.

| Labeled Compound | Synthetic Method | Key Reagents | Expected Yield (%) | Purity (%) | Isotopic Enrichment (%) |

| [carbonyl-¹³C]-Chlorzoxazone | Cyclization | 4-Chloro-2-aminophenol, [¹³C]-Urea, HCl | 85-95 | >98 | >99 |

| [carbonyl-¹⁴C]-Chlorzoxazone | Cyclization | 4-Chloro-2-aminophenol, [¹⁴C]-Urea, HCl | 85-95 | >98 | N/A (Specific Activity) |

| Chlorzoxazone-d₃ | Cyclization from labeled precursor | 4-Chloro-2-aminophenol-d₃, Ethyl Chloroformate, K₂CO₃ | 90-98 | >98 | ≥99 |

Logical Workflow for Synthesis and Analysis

The general workflow for the synthesis and quality control of isotopically labeled chlorzoxazone is depicted below.

Caption: General synthesis and analysis workflow.

Disclaimer: The experimental protocols provided in this guide are inferred from existing literature for unlabeled compounds and general principles of isotopic labeling. These procedures should be adapted and optimized by qualified personnel in a controlled laboratory setting. Appropriate safety precautions must be taken when handling all chemical reagents, especially radiolabeled materials.

References

An In-depth Technical Guide to the Chemical Properties of Chlorzoxazone-13C,15N,d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of the isotopically labeled compound, Chlorzoxazone-13C,15N,d2. This information is critical for its application in metabolic research, pharmacokinetic studies, and as an internal standard in analytical methodologies.

Chemical Identity and Physical Properties

This compound is a stable isotope-labeled version of the centrally acting muscle relaxant, Chlorzoxazone. The incorporation of one carbon-13 atom, one nitrogen-15 atom, and two deuterium atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound. While a specific CAS number for this multi-labeled isotopic variant is not consistently cited, it is often referenced by the CAS number of the unlabeled compound, 95-25-0, with the isotopic enrichment specified by the supplier.[1][2]

Table 1: General and Physical Properties of Chlorzoxazone and its Isotopologue

| Property | Chlorzoxazone | This compound | Source(s) |

| Molecular Formula | C₇H₄ClNO₂ | C₆¹³CH₂D₂Cl¹⁵NO₂ | [1] |

| Molecular Weight | 169.57 g/mol | 173.56 g/mol | [1] |

| CAS Number | 95-25-0 | Not consistently assigned (often referenced as 95-25-0) | [1][2] |

| Appearance | White to off-white crystalline powder | Assumed to be a white to off-white solid | [3] |

| Melting Point | 191-192 °C | Not empirically determined, but expected to be very similar to the unlabeled compound. | [4] |

| Solubility | Slightly soluble in water; sparingly soluble in alcohol; soluble in DMSO (~50 mg/mL) and solutions of alkali hydroxides. | Not empirically determined, but expected to have very similar solubility to the unlabeled compound. | [3] |

Mechanism of Action and Metabolic Pathways

The pharmacological activity of Chlorzoxazone resides in its ability to act primarily on the spinal cord and subcortical areas of the brain. It inhibits multisynaptic reflex arcs that are involved in producing and maintaining skeletal muscle spasms.[5] The precise molecular mechanism is not fully elucidated but is thought to involve modulation of GABA receptors and voltage-gated calcium channels.[6]

The primary application of this compound is in studies of Chlorzoxazone metabolism. The parent compound is extensively metabolized in the liver, primarily by Cytochrome P450 2E1 (CYP2E1), to its major metabolite, 6-hydroxychlorzoxazone.[7] While CYP2E1 is the principal enzyme, studies have also indicated contributions from CYP1A1 and CYP1A2 in this hydroxylation reaction.[8][9] The 6-hydroxychlorzoxazone metabolite is then further conjugated with glucuronic acid before being excreted in the urine.[3][5] The metabolic pathway of Chlorzoxazone is a key area of research, particularly as it is used as a probe to assess CYP2E1 activity in vivo.[7]

Experimental Protocols

Proposed Synthesis of this compound

Proposed Synthetic Scheme:

Methodology Outline:

-

Starting Materials: The synthesis would likely commence with 4-chloro-2-aminophenol labeled with ¹⁵N and deuterium (d2) at specific positions on the aromatic ring. The carbonyl carbon (¹³C) would be introduced using a labeled phosgene equivalent, such as ¹³C-phosgene or triphosgene-(¹³C)₃.

-

Reaction: The labeled 4-chloro-2-aminophenol would be reacted with the ¹³C-labeled phosgene equivalent in an appropriate solvent and in the presence of a base to facilitate the formation of an isocyanate intermediate.

-

Cyclization: The isocyanate intermediate would then undergo intramolecular cyclization to form the benzoxazolone ring system.

-

Purification: The final product, Chlorzoxazone-¹³C,¹⁵N,d₂, would be purified from the reaction mixture, likely through recrystallization from a suitable solvent system to achieve high purity.

Quantification of Chlorzoxazone using this compound as an Internal Standard by LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of Chlorzoxazone in biological matrices. The following is a general protocol based on published methods for Chlorzoxazone analysis.[10][11]

Table 2: Example LC-MS/MS Parameters for Chlorzoxazone Quantification

| Parameter | Condition |

| Chromatography | |

| Column | C18 reverse-phase column (e.g., 150 x 2.0 mm) |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |

| Monitored Transitions (MRM) | |

| - Chlorzoxazone (unlabeled) | Q1: 168.0 m/z, Q3: 132.1 m/z (example) |

| - this compound (IS) | Q1: 174.0 m/z (predicted), Q3: (predicted fragment) |

Note: The exact mass transitions for the labeled internal standard would need to be determined empirically but can be predicted based on the fragmentation of the unlabeled compound.

Sample Preparation Workflow:

Spectral Data

While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the data available for the unlabeled compound.

-

Mass Spectrometry: In a mass spectrum, the molecular ion peak for this compound would be observed at an m/z corresponding to its higher molecular weight (173.56 Da) compared to the unlabeled compound (169.57 Da). The fragmentation pattern is expected to be similar to that of unlabeled Chlorzoxazone, with the corresponding mass shifts in the fragment ions containing the isotopic labels.[12][13]

-

NMR Spectroscopy: In the ¹³C NMR spectrum, the signal for the labeled carbon atom would be enhanced. In the ¹H NMR spectrum, the signals for the protons replaced by deuterium would be absent. The coupling patterns of adjacent nuclei might also be affected by the presence of ¹³C and ¹⁵N.[8]

Safety and Handling

The chemical reactivity and toxicological profile of this compound are expected to be essentially identical to those of unlabeled Chlorzoxazone. Therefore, the same safety precautions should be followed.

Table 3: Hazard Information for Chlorzoxazone

| Hazard | Description |

| Acute Toxicity | Harmful if swallowed. |

| Skin Irritation | Causes skin irritation. |

| Eye Irritation | Causes serious eye irritation. |

| Respiratory Irritation | May cause respiratory tract irritation. |

Handling Recommendations:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for Chlorzoxazone.[4][6]

This technical guide provides a foundation for the understanding and application of this compound in a research and development setting. For specific applications, it is recommended to consult the relevant scientific literature and supplier documentation.

References

- 1. bdg.co.nz [bdg.co.nz]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. This compound MedChemExpress (MCE) [chembk.com]

- 6. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. Chlorzoxazone(95-25-0) 13C NMR spectrum [chemicalbook.com]

- 9. Chlorzoxazone | CAS No- 95-25-0 | Simson Pharma Limited [simsonpharma.com]

- 10. chem.washington.edu [chem.washington.edu]

- 11. researchgate.net [researchgate.net]

- 12. Chlorzoxazone [webbook.nist.gov]

- 13. Chlorzoxazone | C7H4ClNO2 | CID 2733 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Use of Chlorzoxazone Stable Isotope Labeled Internal Standards in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorzoxazone is a centrally acting muscle relaxant used to treat muscle spasms and associated pain. Accurate quantification of chlorzoxazone and its metabolites in biological matrices is crucial for pharmacokinetic, bioequivalence, and drug metabolism studies. The gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) is the use of a stable isotope-labeled internal standard (SIL-IS). This technical guide provides an in-depth overview of the application of chlorzoxazone SIL-IS, including their synthesis, analytical methodologies, and data interpretation. The use of a SIL-IS, such as Chlorzoxazone-¹³C₆ or Chlorzoxazone-d₃, is highly recommended to correct for variability in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the analytical results.

Metabolism of Chlorzoxazone

Chlorzoxazone is primarily metabolized in the liver by the cytochrome P450 2E1 (CYP2E1) enzyme to its major inactive metabolite, 6-hydroxychlorzoxazone.[1][2] This metabolite is subsequently conjugated with glucuronic acid and excreted in the urine.[3][4] Due to its primary metabolism by CYP2E1, chlorzoxazone is often used as a probe substrate to assess the in vivo activity of this enzyme.[1]

Caption: Metabolic pathway of chlorzoxazone.

Synthesis of Stable Isotope Labeled Chlorzoxazone

While detailed synthetic procedures for labeled chlorzoxazone are not extensively published in peer-reviewed literature, the general approaches involve incorporating stable isotopes like ¹³C or ²H (deuterium) into the chlorzoxazone molecule.

Synthesis of Chlorzoxazone-¹³C₆: The synthesis of Chlorzoxazone-¹³C₆ would likely start from a ¹³C-labeled precursor, such as ¹³C₆-phenol. The synthesis would then proceed through nitration, reduction, and cyclization steps, analogous to the synthesis of unlabeled chlorzoxazone, to yield the final labeled product.

Synthesis of Chlorzoxazone-d₃: Deuterium-labeled chlorzoxazone can be synthesized using methods such as deuterium gas exchange reactions catalyzed by a metal catalyst (e.g., palladium on carbon) or by using deuterated reagents in the synthesis process. For example, a deuterated solvent in the presence of a catalyst can facilitate the exchange of protons on the aromatic ring with deuterium atoms.

Experimental Protocols

The following protocols are representative of a validated bioanalytical method for the quantification of chlorzoxazone in human plasma using a stable isotope-labeled internal standard.

Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Chlorzoxazone-¹³C₆ in methanol).

-

Vortex the mixture for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

A validated LC-MS/MS method is crucial for the selective and sensitive quantification of chlorzoxazone. The following tables summarize typical instrument parameters.

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B for 1 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Mass Spectrometer | Sciex API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Curtain Gas | 20 psi |

| Collision Gas | 8 psi |

| Nebulizer Gas | 50 psi |

| Turbo Gas | 50 psi |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Chlorzoxazone | 170.0 | 134.0 | 150 | 25 |

| Chlorzoxazone-¹³C₆ (IS) | 176.0 | 140.0 | 150 | 25 |

Note: The MRM transitions for Chlorzoxazone-¹³C₆ are predicted based on the structure and fragmentation pattern of chlorzoxazone. The actual values may need to be optimized.

Bioanalytical Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.

Table 4: Bioanalytical Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Selectivity | The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |

| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | At least 6 non-zero standards, r² ≥ 0.99. |

| Accuracy and Precision | The closeness of the determined value to the nominal value (accuracy) and the degree of scatter between a series of measurements (precision). | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ), and accuracy (%RE) within ±15% (±20% at LLOQ). |

| Recovery | The extraction efficiency of an analytical method, determined by comparing the analyte response from an extracted sample to that of a non-extracted standard. | Consistent and reproducible. |

| Matrix Effect | The suppression or enhancement of ionization of the analyte by the presence of co-eluting matrix components. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the nominal concentration. |

Experimental Workflow

The following diagram illustrates a typical workflow for a bioanalytical study utilizing a chlorzoxazone stable isotope-labeled internal standard.

Caption: Bioanalytical workflow for chlorzoxazone.

Conclusion

The use of a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of chlorzoxazone in biological matrices. This guide provides a comprehensive framework for researchers and drug development professionals to establish and validate robust bioanalytical methods. By adhering to the principles and protocols outlined herein, scientists can generate high-quality data to support critical decisions in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalenc… [ouci.dntb.gov.ua]

- 3. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Stable Isotope-Labeled Chlorzoxazone in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorzoxazone, a centrally acting muscle relaxant, has found a significant niche in clinical and preclinical research, not for its therapeutic effects, but as a valuable probe for assessing the in vivo activity of a crucial drug-metabolizing enzyme, Cytochrome P450 2E1 (CYP2E1). The precision and accuracy of these assessments are paramount, particularly in pharmacokinetic studies and drug development. This technical guide delves into the core purpose of using a stable isotope-labeled form of chlorzoxazone, specifically Chlorzoxazone-¹³C,¹⁵N,d₂, providing an in-depth look at its application, the experimental protocols it entails, and the data it helps generate.

Core Application: The Gold Standard Internal Standard in Quantitative Bioanalysis

The primary and most critical use of Chlorzoxazone-¹³C,¹⁵N,d₂ in research is as an internal standard (IS) for the quantitative analysis of chlorzoxazone in biological matrices, such as plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Why a Stable Isotope-Labeled Internal Standard?

In quantitative LC-MS/MS, an internal standard is a compound added in a known amount to samples, calibration standards, and quality control samples. It is used to correct for the variability in the analytical procedure. An ideal internal standard should behave as similarly as possible to the analyte of interest during sample preparation, chromatography, and ionization in the mass spectrometer.

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" for several reasons:

-

Physicochemical Similarity: Chlorzoxazone-¹³C,¹⁵N,d₂ is chemically identical to unlabeled chlorzoxazone, differing only in the mass of some of its atoms. This ensures that it has nearly identical extraction recovery, chromatographic retention time, and ionization efficiency.

-

Co-elution: The SIL internal standard co-elutes with the unlabeled analyte, meaning they experience the same matrix effects (suppression or enhancement of ionization due to other components in the sample).

-

Mass Differentiation: Despite these similarities, the SIL internal standard is easily distinguished from the analyte by the mass spectrometer due to its higher mass.

By measuring the ratio of the analyte's signal to the internal standard's signal, researchers can achieve highly accurate and precise quantification, effectively compensating for variations that can occur during sample processing and analysis.

The Metabolic Pathway of Chlorzoxazone

Chlorzoxazone is primarily metabolized in the liver by CYP2E1 to its major metabolite, 6-hydroxychlorzoxazone. The ratio of the metabolite to the parent drug in plasma is often used as a phenotypic measure of CYP2E1 activity.

Chlorzoxazone: A Technical Guide to its Metabolism and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorzoxazone is a centrally acting muscle relaxant used to treat muscle spasms and associated pain. Its efficacy and safety are intrinsically linked to its metabolic fate and pharmacokinetic profile. This technical guide provides an in-depth overview of the core principles governing the absorption, distribution, metabolism, and excretion (ADME) of chlorzoxazone, with a focus on quantitative data, experimental methodologies, and the enzymatic pathways involved.

Pharmacokinetic Profile

Chlorzoxazone is characterized by rapid absorption and elimination following oral administration.[1] The pharmacokinetic parameters can vary among different populations.

Table 1: Pharmacokinetic Parameters of Chlorzoxazone in Healthy Human Volunteers

| Parameter | Value | Study Population & Dose | Citation |

| Tmax (Time to Peak Concentration) | 2.00 ± 0.82 hours | Thai volunteers; 400 mg oral | [2] |

| ~1 to 2 hours | General population | ||

| Cmax (Peak Plasma Concentration) | 7.15 ± 2.09 µg/mL | Thai volunteers; 400 mg oral | [2] |

| t½ (Elimination Half-Life) | 1.12 ± 0.48 hours | 23 male subjects; 750 mg oral | [3] |

| 1.49 ± 0.32 hours | Thai volunteers; 400 mg oral | [2] | |

| 66 minutes | General population | ||

| Clearance (Cl) | 148.0 ± 39.9 mL/min | 23 male subjects; 750 mg oral | [3] |

| 15.77 ± 4.81 L/hr | Thai volunteers; 400 mg oral | [2] | |

| Volume of Distribution (Vd) | 33.13 ± 9.75 L | Thai volunteers; 400 mg oral | [2] |

| AUC (Area Under the Curve) 0-8h | 25.47 ± 7.11 µg·hr/mL | Thai volunteers; 400 mg oral | [2] |

| AUC 0-∞ | 27.52 ± 8.05 µg·hr/mL | Thai volunteers; 400 mg oral | [2] |

Table 2: Pharmacokinetic Parameters of 6-Hydroxychlorzoxazone in Healthy Human Volunteers

| Parameter | Value | Study Population & Dose | Citation |

| Tmax (Time to Peak Concentration) | 3.05 ± 1.17 hours | Thai volunteers; 400 mg oral chlorzoxazone | [2] |

| Cmax (Peak Plasma Concentration) | 1.77 ± 0.50 µg/mL | Thai volunteers; 400 mg oral chlorzoxazone | [2] |

| t½ (Elimination Half-Life) | 1.95 ± 0.73 hours | Thai volunteers; 400 mg oral chlorzoxazone | [2] |

| AUC (Area Under the Curve) 0-8h | 7.32 ± 2.21 µg·hr/mL | Thai volunteers; 400 mg oral chlorzoxazone | [2] |

| AUC 0-∞ | 8.50 ± 2.78 µg·hr/mL | Thai volunteers; 400 mg oral chlorzoxazone | [2] |

Metabolism of Chlorzoxazone

The metabolism of chlorzoxazone is a multi-step process primarily occurring in the liver. It involves both Phase I and Phase II enzymatic reactions.

Phase I Metabolism: Hydroxylation

The principal metabolic pathway for chlorzoxazone is hydroxylation at the 6-position of the benzene ring to form the major metabolite, 6-hydroxychlorzoxazone. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2E1 . Consequently, chlorzoxazone is widely used as an in vivo probe to assess CYP2E1 activity. While CYP2E1 is the primary enzyme, studies have shown that CYP1A2 also contributes to the 6-hydroxylation of chlorzoxazone.

Phase II Metabolism: Glucuronidation

Following hydroxylation, 6-hydroxychlorzoxazone undergoes extensive Phase II metabolism through glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates glucuronic acid to the hydroxyl group, forming a water-soluble glucuronide conjugate that is readily excreted. The primary UGT enzymes involved in the formation of 6-hydroxychlorzoxazone-O-glucuronide are UGT1A1, UGT1A6, and UGT1A9 .[4]

Interestingly, a novel N-glucuronide metabolite of the parent chlorzoxazone has also been identified. This chlorzoxazone-N-glucuronide is formed independently of CYP2E1-mediated hydroxylation and is specifically produced by UGT1A9 .[4]

The major route of elimination for chlorzoxazone is through the urine, with the vast majority excreted as the glucuronide conjugate of 6-hydroxychlorzoxazone.[3] Less than 1% of the administered dose is excreted as unchanged chlorzoxazone.

Metabolic Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. A study on the pharmacokinetics of chlorzoxazone in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of chlorzoxazone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Production of chlorzoxazone glucuronides via cytochrome P4502E1 dependent and independent pathways in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Chlorzoxazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorzoxazone is a centrally acting skeletal muscle relaxant utilized for the alleviation of discomfort associated with acute, painful musculoskeletal conditions.[1][2][3] Its therapeutic effects are primarily attributed to its action on the spinal cord and subcortical areas of the brain, where it inhibits multisynaptic reflex arcs responsible for producing and maintaining skeletal muscle spasms.[1][3][4][5][6][7] While the precise molecular mechanisms have been a subject of ongoing investigation, substantial evidence points towards the modulation of specific ion channels as a key component of its action, leading to a reduction in neuronal excitability. This guide provides a comprehensive technical overview of the core mechanism of action of chlorzoxazone, detailing its molecular targets, the experimental protocols used to elucidate its function, and quantitative data from key studies.

Primary Site and Mechanism of Action: Inhibition of Spinal Polysynaptic Reflexes

The principal mechanism of chlorzoxazone's muscle relaxant effect is its ability to depress polysynaptic reflexes at the level of the spinal cord and subcortical regions of the brain.[1][3][4][5][6][7] This inhibitory action on internuncial neurons results in a reduction of skeletal muscle spasms, leading to pain relief and improved mobility of the affected muscles.[3][4]

Molecular Targets and Signaling Pathways

While initially thought to exert its effects solely through general central nervous system depression, research has identified specific molecular targets for chlorzoxazone. The primary targets appear to be calcium-activated potassium channels, with potential secondary effects on other ion channels.

Activation of Calcium-Activated Potassium Channels

A significant body of evidence indicates that chlorzoxazone is an activator of large-conductance Ca2+-activated K+ (BKCa) channels and small-conductance Ca2+-activated K+ (SK) channels.[3][8][9][10][11]

-

BKCa Channel Activation: In pituitary GH3 cells and neuroblastoma IMR-32 cells, chlorzoxazone has been shown to reversibly increase Ca2+-activated K+ current (IK(Ca)) in a concentration-dependent manner.[4][9] This activation is achieved by increasing the mean open time and decreasing the mean closed time of the BKCa channels, without altering their single-channel conductance.[4][9] The enhanced potassium efflux leads to hyperpolarization of the neuronal membrane, making it more difficult to reach the threshold for action potential firing, thereby reducing neuronal excitability.[4]

-

SK Channel Activation: Chlorzoxazone also activates SK channels, which play a crucial role in regulating neuronal firing patterns.[3][8][10] By activating SK channels, chlorzoxazone can restore the precision of pacemaking in neurons where it has been disrupted.[10] This effect is particularly relevant in the context of reducing excessive neuronal firing that can contribute to muscle spasticity.

The proposed signaling pathway for chlorzoxazone's action on these channels is a direct modulation of the channel protein, leading to an increased probability of channel opening.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Chlorzoxazone, an SK-type potassium channel activator used in humans, reduces excessive alcohol intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous phenotyping of CYP2E1 and CYP3A using oral chlorzoxazone and midazolam microdoses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chlorzoxazone | C7H4ClNO2 | CID 2733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Patch Clamp Protocol [labome.com]

- 8. Chlorzoxazone, an SK channel activator used in humans, reduces excessive alcohol intake in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stimulatory effects of chlorzoxazone, a centrally acting muscle relaxant, on large conductance calcium-activated potassium channels in pituitary GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Role of Cytochrome P450 2E1 in Chlorzoxazone Metabolism: A Technical Guide

Introduction

Cytochrome P450 2E1 (CYP2E1) is a critical enzyme in the metabolism of numerous xenobiotics, including a wide range of small-molecule drugs, procarcinogens, and industrial solvents like toluene and benzene.[1] Found predominantly in the liver, CYP2E1 exhibits significant interindividual variability in its activity due to genetic polymorphisms, environmental factors, and co-ingestion of substances like ethanol.[1][2] To assess its function in vivo, specific probe substrates are required. Chlorzoxazone, a centrally acting muscle relaxant, is widely established as a selective and safe in vivo probe for phenotyping CYP2E1 activity.[1][2][3][4] This technical guide provides an in-depth examination of the role of CYP2E1 in the metabolic pathway of chlorzoxazone, presenting key quantitative data, detailed experimental protocols, and visual workflows for researchers in drug development and metabolism.

The Metabolic Pathway of Chlorzoxazone

The primary metabolic route for chlorzoxazone is hydroxylation at the 6-position of its aromatic ring, a reaction almost exclusively catalyzed by CYP2E1, to form the main metabolite, 6-hydroxychlorzoxazone.[1][2][5] This metabolite has minimal pharmacological activity and is rapidly conjugated, primarily with glucuronic acid by UDP-glucuronosyltransferases (UGTs), to form 6-hydroxychlorzoxazone-O-glucuronide, which is then excreted in the urine.[2][6] The high specificity of the 6-hydroxylation step for CYP2E1 makes the ratio of 6-hydroxychlorzoxazone to the parent drug in plasma a reliable measure of the enzyme's in vivo activity.[3] While other P450 isoforms, such as CYP1A1 and CYP1A2, may contribute to a minor extent, studies confirm that CYP2E1 is the major enzyme involved under typical physiological conditions.[3][5][7][8]

Quantitative Data on Chlorzoxazone Metabolism

The kinetics and pharmacokinetics of chlorzoxazone metabolism have been extensively studied. The following tables summarize key quantitative data from in vitro and in vivo experiments.

Table 1: In Vitro Kinetic Parameters for Chlorzoxazone 6-Hydroxylation

This table presents the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the 6-hydroxylation of chlorzoxazone catalyzed by CYP2E1 and other contributing enzymes in various in vitro systems.

| Enzyme/System | Km (μM) | Vmax (rate unit) | Source |

| Recombinant Human CYP2E1 | 232 | 8.5-fold higher than CYP1A2 | [7] |

| Recombinant Human CYP2E1 | 63.47 | 21.75 pmol/min/pmol CYP2E1 | [9] |

| Recombinant Human CYP1A2 | 5.69 | - | [7] |

| Human Liver Microsomes (HLMs) | 410 (for CYP2E1) | - | [10] |

| Human Liver Microsomes (HLMs) | 3.8 (for CYP1A2) | - | [10] |

| Human Liver Microsomes (HLMs) | 53 - 74 | - | [11] |

| Bactosomes with Human CYP2E1 | 78 ± 9 | 1.64 ± 0.08 min-1 | [11][12] |

| Cynomolgus Monkey Microsomes | 77 | - | [13] |

Note: The variability in Km values highlights the influence of the experimental system (e.g., recombinant enzymes vs. liver microsomes) and the potential for biphasic kinetics due to contributions from multiple enzymes.[10]

Table 2: In Vivo Pharmacokinetic and Phenotyping Data

This table summarizes key parameters from in vivo studies using chlorzoxazone as a probe for CYP2E1 activity in human subjects.

| Parameter | Value (Mean ± SD) | Population/Conditions | Source |

| Oral Clearance | 330 ± 111 ml/min | 70 healthy white subjects | [14] |

| Fractional Clearance | 213 ± 86 ml/min | 70 healthy white subjects | [14] |

| Metabolic Ratio (MR) | 0.30 ± 0.13 | 39 non-smokers (2h post-dose) | [3] |

| Metabolic Ratio (MR) | 0.32 ± 0.15 | 75 smokers (2h post-dose) | [3] |

| Oral Clearance (c1/c1 genotype) | 238 ml/min | Healthy Japanese in Hawaii | [15] |

| Oral Clearance (c2/c2 genotype) | 147 ml/min | Healthy Japanese in Hawaii | [15] |

Note: The metabolic ratio (MR), typically the plasma concentration of 6-hydroxychlorzoxazone divided by chlorzoxazone at a specific time point (e.g., 2 hours), is a commonly used phenotypic trait measure.[16] Metabolism can be dose-dependent, with saturation observed at higher doses (e.g., 750 mg).[16]

Table 3: Influence of CYP2E1 Modulators on Chlorzoxazone Pharmacokinetics

This table details the effects of known CYP2E1 inhibitors and inducers on the metabolism of chlorzoxazone.

| Modulator | Effect on CYP2E1 | Change in Chlorzoxazone PK | Study Details | Source |

| Ethanol | Inducer | Enhanced formation of 6-hydroxychlorzoxazone. | Rats pretreated with 15% ethanol in drinking water for six days. | [17] |

| Isoniazid | Inhibitor | 135% increase in AUC; 104% increase in elimination half-life. | 10 healthy volunteers treated with 300 mg/day for one week. | [18] |

| Watercress | Inhibitor | 56% increase in AUC; 53% increase in elimination half-life. | 10 healthy volunteers after a single ingestion of 50g watercress. | [18] |

| Diallyl Sulfide | Inhibitor | Marked inhibition of hydroxylation. | Rats pretreated with 50 or 200 mg/kg. | [17] |

| Diethyldithiocarbamate (DEDTC) | Inhibitor | Reduced 6-hydroxylase activity by 92.3 ± 7.6% (in vitro). | Human liver microsomes. | [3] |

Experimental Protocols

Standardized protocols are essential for accurately assessing CYP2E1 activity using chlorzoxazone.

Protocol 1: In Vitro Chlorzoxazone 6-Hydroxylation Assay in Human Liver Microsomes

This protocol describes a typical procedure to determine the kinetic parameters of chlorzoxazone metabolism in vitro.

-

Reagent Preparation :

-

Prepare a stock solution of chlorzoxazone in a suitable solvent (e.g., KOH).

-

Prepare human liver microsomes (HLMs) in a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare an NADPH-generating system consisting of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

-

-

Incubation :

-

Pre-warm HLMs, buffer, and chlorzoxazone (at various concentrations) to 37°C.

-

Initiate the reaction by adding the NADPH-generating system to the mixture. The final incubation volume is typically 200-500 µL.

-

Incubate at 37°C for a predetermined linear time (e.g., 10-20 minutes).

-

-

Reaction Termination and Sample Preparation :

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard (e.g., 5-fluorobenzoxazolone).[19]

-

Vortex the mixture and centrifuge to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen or analyze directly.

-

-

Analysis :

-

Reconstitute the dried sample in the mobile phase.

-

Quantify the formation of 6-hydroxychlorzoxazone using a validated HPLC-UV or LC-MS/MS method (see Protocol 3).

-

-

Data Analysis :

-

Calculate the rate of metabolite formation.

-

Plot the reaction rate against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Protocol 2: In Vivo CYP2E1 Phenotyping with Chlorzoxazone

This protocol outlines the clinical procedure for assessing CYP2E1 activity in human subjects.

-

Subject Preparation :

-

Subjects should fast overnight.

-

Subjects should abstain from alcohol and other known CYP2E1 modulators for a specified period before the study.

-

-

Dosing :

-

Blood Sampling :

-

Collect venous blood samples into heparinized or EDTA tubes at pre-determined time points.

-

A single blood sample taken 2 to 4 hours post-dose is often sufficient for calculating a metabolic ratio that correlates well with clearance.[16] For full pharmacokinetic analysis, samples are collected over 8-10 hours.

-

-

Sample Processing :

-

Centrifuge blood samples to separate plasma.

-

Store plasma frozen at -20°C or -80°C until analysis.

-

-

Analysis :

-

Determine the plasma concentrations of chlorzoxazone and 6-hydroxychlorzoxazone using a validated analytical method (see Protocol 3).

-

-

Phenotypic Trait Calculation :

-

Calculate the metabolic ratio (MR) as: [6-hydroxychlorzoxazone] / [chlorzoxazone] at a specific time point (e.g., 2 hours).

-

Alternatively, calculate pharmacokinetic parameters such as oral clearance (Dose/AUC) or formation clearance.

-

References

- 1. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Chlorzoxazone, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Production of chlorzoxazone glucuronides via cytochrome P4502E1 dependent and independent pathways in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chlorzoxazone is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Both cytochromes P450 2E1 and 1A1 are involved in the metabolism of chlorzoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functional characterization of the chlorzoxazone 6-hydroxylation activity of human cytochrome P450 2E1 allelic variants in Han Chinese - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Bielectrode Strategy for Determination of CYP2E1 Catalytic Activity: Electrodes with Bactosomes and Voltammetric Determination of 6-Hydroxychlorzoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chlorzoxazone 6-hydroxylase and p-nitrophenol hydroxylase as the most suitable activities for assaying cytochrome P450 2E1 in cynomolgus monkey liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interindividual variability of chlorzoxazone 6-hydroxylation in men and women and its relationship to CYP2E1 genetic polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Genetic and dietary predictors of CYP2E1 activity: a phenotyping study in Hawaii Japanese using chlorzoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Use of chlorzoxazone as an in vivo probe of cytochrome P450 2E1: choice of dose and phenotypic trait measure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of cytochrome P450 2E1 modulators on the pharmacokinetics of chlorzoxazone and 6-hydroxychlorzoxazone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of chlorzoxazone metabolism, a clinical probe for CYP2E1, by a single ingestion of watercress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Phenotyping of cytochrome P450 2E1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and development of labeled chlorzoxazone

An In-depth Technical Guide to the Discovery and Development of Labeled Chlorzoxazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, development, and application of isotopically labeled chlorzoxazone. Chlorzoxazone is a centrally acting muscle relaxant used for treating muscle spasms and associated pain. Its primary significance in drug development, however, lies in its role as a sensitive and specific probe for Cytochrome P450 2E1 (CYP2E1) activity. The use of isotopically labeled chlorzoxazone—incorporating isotopes such as Carbon-13 (¹³C), Carbon-14 (¹⁴C), and Deuterium (²H or D)—is indispensable for detailed absorption, distribution, metabolism, and excretion (ADME) studies, pharmacokinetic (PK) analyses, and as internal standards for quantitative bioanalysis.

Chlorzoxazone is rapidly metabolized in the liver.[1] Understanding its metabolic fate is crucial for interpreting pharmacokinetic data and designing drug-drug interaction studies. The primary metabolic pathway involves hydroxylation, followed by glucuronidation.

The predominant metabolic route is the oxidation of chlorzoxazone by CYP2E1 to form its major metabolite, 6-hydroxychlorzoxazone, which is pharmacologically inactive.[2][3] While CYP2E1 is the main enzyme, studies have shown that CYP1A2 and CYP1A1 can also contribute to this 6-hydroxylation reaction.[4] Following its formation, 6-hydroxychlorzoxazone is rapidly conjugated with glucuronic acid to form an O-glucuronide (CHZ-O-Glc), which is then excreted in the urine.[5][6]

More recent studies have identified a secondary, direct metabolic pathway involving N-glucuronidation of the parent chlorzoxazone molecule, which does not require prior CYP-mediated hydroxylation.[7] This reaction produces a novel metabolite, chlorzoxazone-N-glucuronide (CHZ-N-Glc), and is specifically catalyzed by the enzyme UGT1A9.[7]

References

- 1. Frédéric Joliot Institute for Life Sciences - Development of a general strategy for the isotopic labelling of carbamates by incorporation of CO2 [joliot.cea.fr]

- 2. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Progress on the Reaction of Carbon Dioxide with Hydrazones and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Use of Chlorzoxazone-¹³C,¹⁵N,d₂ in Preliminary Drug Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of the stable isotope-labeled compound, Chlorzoxazone-¹³C,¹⁵N,d₂, in preliminary drug metabolism and pharmacokinetic (DMPK) studies. While specific preliminary studies utilizing this exact isotopic analog are not publicly available, this document outlines its core application as an internal standard in bioanalytical methods, a critical component for accurate drug quantification in complex biological matrices.

Introduction to Chlorzoxazone and CYP2E1 Phenotyping

Chlorzoxazone is a centrally acting muscle relaxant that is primarily metabolized in the liver by the Cytochrome P450 2E1 (CYP2E1) enzyme. This metabolic conversion predominantly results in the formation of 6-hydroxychlorzoxazone. Due to this high specificity, Chlorzoxazone is widely used as a probe drug to determine the activity of the CYP2E1 enzyme in both preclinical and clinical settings. Understanding the activity of CYP2E1 is crucial as it is involved in the metabolism of various xenobiotics, including many therapeutic drugs and pro-carcinogens.

The use of stable isotope-labeled internal standards, such as Chlorzoxazone-¹³C,¹⁵N,d₂, is the gold standard in quantitative bioanalysis using mass spectrometry. These standards have nearly identical physicochemical properties to the analyte of interest but a different mass, allowing for precise quantification by correcting for variability in sample preparation and instrument response.

Core Application: Internal Standard in LC-MS/MS Bioanalysis

Chlorzoxazone-¹³C,¹⁵N,d₂ (Molecular Formula: C₆¹³CH₂D₂Cl¹⁵NO₂) serves as an ideal internal standard for the quantification of Chlorzoxazone and its metabolites in biological samples such as plasma, urine, and tissue homogenates. Its utility is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays, which offer high sensitivity and selectivity.

Metabolic Pathway of Chlorzoxazone

The primary metabolic pathway of Chlorzoxazone involves the hydroxylation at the 6-position, catalyzed by CYP2E1.

Caption: Metabolic conversion of Chlorzoxazone to 6-Hydroxychlorzoxazone by CYP2E1.

Experimental Protocols

The following section outlines a typical experimental protocol for a preliminary pharmacokinetic study of Chlorzoxazone using Chlorzoxazone-¹³C,¹⁵N,d₂ as an internal standard.

Experimental Workflow

The overall workflow for a typical in-vivo pharmacokinetic study is depicted below.

Caption: General workflow for a pharmacokinetic study of Chlorzoxazone.

Detailed Methodologies

1. Materials and Reagents:

-

Chlorzoxazone (analytical standard)

-

Chlorzoxazone-¹³C,¹⁵N,d₂ (internal standard)

-

6-Hydroxychlorzoxazone (analytical standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control biological matrix (e.g., human plasma)

2. Stock and Working Solutions Preparation:

-

Prepare primary stock solutions of Chlorzoxazone, 6-Hydroxychlorzoxazone, and Chlorzoxazone-¹³C,¹⁵N,d₂ in methanol at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the analyte stock solutions in 50% methanol to create calibration standards and quality control (QC) samples.

-

Prepare a working solution of the internal standard (Chlorzoxazone-¹³C,¹⁵N,d₂) at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol.

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibration standard, QC, or study sample), add 150 µL of the internal standard working solution in acetonitrile.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Chlorzoxazone.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM transitions would need to be optimized for each compound. Hypothetical transitions are provided in the data table below.

-

Data Presentation

The use of a stable isotope-labeled internal standard allows for the generation of precise and accurate quantitative data. Below is a table summarizing hypothetical validation and pharmacokinetic data that could be obtained from a preliminary study.

| Parameter | Chlorzoxazone | 6-Hydroxychlorzoxazone |

| Bioanalytical Method Validation | ||

| Linearity Range (ng/mL) | 1 - 2000 | 1 - 2000 |

| LLOQ (ng/mL) | 1 | 1 |

| Inter-assay Precision (%CV) | < 10% | < 12% |

| Inter-assay Accuracy (%Bias) | ± 8% | ± 10% |

| Recovery (%) | > 85% | > 80% |

| Matrix Effect (%) | < 15% | < 15% |

| Hypothetical Pharmacokinetic Parameters (Oral Dose) | ||

| Cmax (ng/mL) | 1500 | 800 |

| Tmax (hr) | 1.5 | 2.0 |

| AUC₀₋t (ng*hr/mL) | 4500 | 3200 |

| t₁/₂ (hr) | 2.5 | 3.0 |

| Mass Spectrometry Parameters | ||

| Precursor Ion (m/z) | 168.0 | 184.0 |

| Product Ion (m/z) | 132.1 | 148.1 |

| Internal Standard (IS) | Chlorzoxazone-¹³C,¹⁵N,d₂ | Chlorzoxazone-¹³C,¹⁵N,d₂ |

| IS Precursor Ion (m/z) | 173.6 | 173.6 |

| IS Product Ion (m/z) | 137.1 | 137.1 |

Conclusion

The use of Chlorzoxazone-¹³C,¹⁵N,d₂ as an internal standard is fundamental for the robust and reliable quantification of Chlorzoxazone and its primary metabolite, 6-hydroxychlorzoxazone, in biological matrices. This technical guide provides a framework for the design and execution of preliminary pharmacokinetic and metabolic studies. The detailed methodologies and representative data serve as a valuable resource for researchers and scientists in the field of drug development, ensuring high-quality data generation for the assessment of CYP2E1 activity and the overall disposition of Chlorzoxazone.

Methodological & Application

Application Notes: High-Throughput Quantification of Chlorzoxazone in Human Plasma using Chlorzoxazone-¹³C,¹⁵N,d₂ as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorzoxazone is a centrally acting muscle relaxant used to treat muscle spasms and associated pain. Monitoring its concentration in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of chlorzoxazone in human plasma. The use of a stable isotope-labeled internal standard, Chlorzoxazone-¹³C,¹⁵N,d₂, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle

The method employs protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The stable isotope-labeled internal standard, Chlorzoxazone-¹³C,¹⁵N,d₂, is added to all samples, calibrators, and quality control samples to ensure accurate quantification. The analyte and internal standard are detected by monitoring their specific precursor-to-product ion transitions.

Quantitative Data Summary

The following tables summarize the typical quantitative performance of this method, compiled from various validated bioanalytical methods for chlorzoxazone.

Table 1: Calibration Curve and Linearity

| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Chlorzoxazone | Human Plasma | 0.2 - 20,000 | > 0.995 |

Table 2: Precision and Accuracy

| Quality Control | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |

| LLOQ | 0.2 | < 15% | < 15% | ± 20% |

| LQC | 0.6 | < 10% | < 10% | ± 15% |

| MQC | 100 | < 10% | < 10% | ± 15% |

| HQC | 16,000 | < 10% | < 10% | ± 15% |

LLOQ: Lower Limit of Quantitation, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation

Experimental Protocols

1. Materials and Reagents

-

Chlorzoxazone reference standard

-

Chlorzoxazone-¹³C,¹⁵N,d₂ internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (K₂EDTA)

2. Stock and Working Solutions Preparation

-

Chlorzoxazone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of chlorzoxazone in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Chlorzoxazone-¹³C,¹⁵N,d₂ in 10 mL of methanol.

-

Chlorzoxazone Working Solutions: Prepare serial dilutions of the chlorzoxazone stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a 96-well plate or HPLC vials.

-

Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Conditions

Table 3: Liquid Chromatography Parameters

| Parameter | Value |

| LC System | UPLC/HPLC system |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 4: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | See Table 5 |

| Ion Source Temperature | 500°C |

| Capillary Voltage | -3.5 kV |

| Collision Gas | Argon |

Table 5: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Chlorzoxazone | 168.0 | 132.1 | 100 | -20 |

| Chlorzoxazone-¹³C,¹⁵N,d₂ | 172.0 | 136.1 | 100 | -20 |

Note: The exact mass transitions for Chlorzoxazone-¹³C,¹⁵N,d₂ should be confirmed by direct infusion of the internal standard solution.

Visualizations

Quantitative Analysis of Chlorzoxazone in Plasma: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of chlorzoxazone in plasma samples. The methodologies outlined are based on established and validated High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) techniques. These protocols are intended to guide researchers in the accurate quantification of chlorzoxazone for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Introduction

Chlorzoxazone is a centrally acting muscle relaxant used to treat muscle spasms and associated pain. Monitoring its concentration in plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and preventing potential toxicity. This document details two robust analytical methods for this purpose.

Analytical Methods Overview

Two primary methods are presented for the quantitative analysis of chlorzoxazone in plasma:

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and reliable method suitable for routine analysis.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method, ideal for studies requiring low detection limits.

The choice of method will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation.

Experimental Protocols

HPLC-UV Method

This protocol is adapted from validated methods for the determination of chlorzoxazone in human and animal plasma.[1][2][3]

3.1.1. Materials and Reagents

-

Chlorzoxazone reference standard

-

Internal Standard (IS), e.g., 5-fluorobenzoxazolone[1]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Acetic acid (analytical grade)

-

Ethyl acetate (analytical grade)

-

Water (deionized or HPLC grade)

-

Blank plasma

3.1.2. Instrumentation and Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1100/1200 series or equivalent with UV detector |

| Column | Alltima C18, 5 µm, 4.6 x 250 mm or equivalent[1][3] |

| Mobile Phase | Acetonitrile: 0.5% Acetic Acid in water (v/v ratio may vary, e.g., 30:70)[1] |

| Flow Rate | 1.0 - 1.5 mL/min[3] |

| Detection Wavelength | 287 nm[1] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled at 40°C[4][5] |

3.1.3. Sample Preparation: Liquid-Liquid Extraction

-

To 0.5 mL of plasma sample in a centrifuge tube, add the internal standard solution.

-

Add 3 mL of ethyl acetate.

-

Vortex mix for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 20 µL into the HPLC system.

3.1.4. Method Validation Parameters

| Parameter | Typical Range/Value |

| Linearity Range | 0.5 - 20 µg/mL[1] |

| Correlation Coefficient (r²) | > 0.995 |

| Intra-day Precision (RSD) | < 11%[1] |

| Inter-day Precision (RSD) | < 8%[1] |

| Recovery | 82.80% - 100.76%[1] |

| Limit of Detection (LOD) | 0.5 µg/mL[1] |

LC-MS/MS Method

This protocol provides a highly sensitive and specific method for the determination of chlorzoxazone in plasma, suitable for pharmacokinetic studies with low dosage.[4][5][6][7]

3.2.1. Materials and Reagents

-

Chlorzoxazone reference standard

-

Internal Standard (IS), e.g., Phenobarbital or Repaglinide[4][5][6]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid or Ammonium formate (LC-MS grade)

-

Water (ultrapure)

-

Blank plasma

3.2.2. Instrumentation and Conditions

| Parameter | Condition |

| LC System | Agilent, Shimadzu, or equivalent |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., TSQ Quantum Access)[4][5] |

| Column | Zorbax SB-C18, 5 µm, 4.6 x 150 mm or equivalent[6][7] |

| Mobile Phase | Acetonitrile: Water (e.g., 45:55 v/v) with or without modifiers like formic acid[6][7] |

| Flow Rate | 0.3 - 0.5 mL/min[4][5] |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 40°C[4][5] |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| MRM Transitions | Chlorzoxazone: m/z 168.0 → 132.1 (Negative mode)[4][5] or m/z 167.5 → 131.6 (Positive mode)[6][7] |

| IS (Phenobarbital): m/z 230.7 → 185.6[6][7] | |

| IS (Repaglinide): m/z 451.3 → 379.3[4][5] |

3.2.3. Sample Preparation: Protein Precipitation

-

To 0.2 mL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.[6]

-

Add 0.4 mL of acetonitrile.[6]

-

Vortex mix for 1 minute.[6]

-

Centrifuge at 13,000 g for 10 minutes.[6]

-

Transfer the clear supernatant to an autosampler vial.

-

Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system.[6]

3.2.4. Method Validation Parameters

| Parameter | Typical Range/Value |

| Linearity Range | 10.0 - 2,000 ng/mL[6][7] or 0.2 - 20 µg/mL[4][5] |

| Correlation Coefficient (r²) | ≥ 0.995[4][5] |

| Intra-day Precision (RSD) | < 5.1%[6][7] |

| Inter-day Precision (RSD) | < 6.8%[6][7] |

| Recovery | Typically > 85% |

Data Presentation

Table 1: Comparison of HPLC-UV and LC-MS/MS Methods

| Feature | HPLC-UV Method | LC-MS/MS Method |

| Principle | UV Absorbance | Mass-to-charge ratio |

| Sensitivity | Lower (µg/mL range)[1] | Higher (ng/mL range)[6][7] |

| Specificity | Good | Excellent |

| Sample Preparation | Liquid-Liquid Extraction | Protein Precipitation[4][5][6] |

| Run Time | Longer | Shorter (e.g., 4 min)[6] |

| Instrumentation Cost | Lower | Higher |

| Typical Application | Routine analysis, studies with higher concentrations | Pharmacokinetic studies, bioequivalence studies, low concentration samples |

Table 2: Pharmacokinetic Parameters of Chlorzoxazone in Healthy Volunteers (Oral Administration)

| Parameter | Value (Mean ± SD) | Reference |

| Cmax (µg/mL) | 7.15 ± 2.09 | [8] |

| Tmax (hr) | 2.00 ± 0.82 | [8] |

| AUC₀₋₈ (µg·hr/mL) | 25.47 ± 7.11 | [8] |

| t₁/₂ (hr) | 1.49 ± 0.32 | [8] |

| Oral Clearance (L/hr) | 15.77 ± 4.81 | [8] |

| Volume of Distribution (L) | 33.13 ± 9.75 | [8] |

Visualizations

Caption: Experimental workflow for chlorzoxazone analysis in plasma.

Caption: Logical relationship of analytical methods.

References

- 1. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of chlorzoxazone and 6-hydroxychlorzoxazone in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalenc… [ouci.dntb.gov.ua]

- 5. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. A study on the pharmacokinetics of chlorzoxazone in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Chlorzoxazone-¹³C,¹⁵N,d₂ in Drug Metabolism Studies: A Detailed Guide for Researchers

Introduction